molecular formula C17H21ClNO4- B12360413 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12360413
M. Wt: 338.8 g/mol
InChI Key: ITYZUJACZSDOIE-KRWDZBQOSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C17H21ClNO4-

Molecular Weight

338.8 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1

InChI Key

ITYZUJACZSDOIE-KRWDZBQOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)[O-]

Origin of Product

United States

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